3-Allophanoylcoumarin

説明

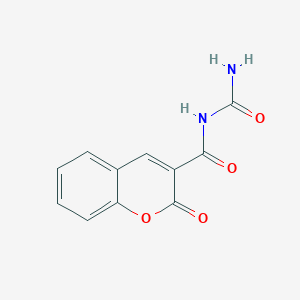

3-Allophanoylcoumarin is a coumarin derivative characterized by an allophanoyl group (-NH-C(O)-NH-C(O)-) attached at the C3 position of the coumarin scaffold. Instead, the available data focus on structurally analogous compounds such as 3-arylcoumarins, 3-phenylcoumarins, and 3-acetylcoumarins. The following sections will compare these related compounds in detail.

特性

分子式 |

C11H8N2O4 |

|---|---|

分子量 |

232.19 g/mol |

IUPAC名 |

N-carbamoyl-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C11H8N2O4/c12-11(16)13-9(14)7-5-6-3-1-2-4-8(6)17-10(7)15/h1-5H,(H3,12,13,14,16) |

InChIキー |

LPFVRLBVIJOWBJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC(=O)N |

正規SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC(=O)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

2.2.1. Antioxidant Activity

Comparative DPPH radical scavenging assays highlight differences in antioxidant potency:

Key Insight : 3-Arylcoumarins with electron-donating substituents (e.g., methoxy or hydroxyl groups) show superior antioxidant activity compared to 4-substituted analogues .

2.2.2. Enzyme Inhibition

3-Phenylcoumarins are potent inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases:

| Compound | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) | Reference(s) |

|---|---|---|---|

| 3-Phenylcoumarin | 8.2–15.3 | >100 | |

| 7,8-Dihydroxy-3-phenylcoumarin | 3.9 | >500 | |

| 3-Arylcoumarin | 20.1–85.4 | 10–50 |

Key Insight : Hydroxylation at the C7/C8 positions of 3-phenylcoumarins significantly enhances MAO-B inhibition and selectivity .

2.2.3. Anti-Inflammatory Activity

3-Arylcoumarins inhibit pro-inflammatory enzymes like lipoxygenase (LOX):

| Compound | LOX IC50 (μM) | Key Structural Feature | Reference(s) |

|---|---|---|---|

| 3-(4′-Methoxyphenyl)coumarin | 2.3 | Methoxy group at C4′ | |

| 3-(3′-Bromophenyl)coumarin | 5.8 | Bromine enhances lipophilicity |

Key Insight : Substituents that increase lipophilicity (e.g., bromine) or electron density (e.g., methoxy) improve anti-inflammatory efficacy .

Structure-Activity Relationships (SAR)

- Substituent Position : C3-substituted coumarins generally outperform C4 analogues in biological activity due to optimal binding to enzyme active sites .

- Electron-Donating Groups : Methoxy (-OCH3) and hydroxyl (-OH) groups at the aryl ring enhance antioxidant and MAO-B inhibitory activity .

- Steric Effects : Bulky substituents at C3 reduce activity in congested binding pockets (e.g., acetyl vs. phenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。